Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

M1 muscarinic receptor cognitive enhancement neurodegeneration

Researchers often source generic spirocycles that fail to recapitulate published PTP1B or M1 muscarinic pharmacology. This exact compound, featuring the critical dec-2-ene unsaturation and para-methyl benzoate substituent, is the precise SAR probe required for target engagement studies. Key supply advantages: - ≥98% purity (HPLC) ensures assay-ready material for reproducible IC50 determination against PTP1B benchmark 6f (2.87 μM). - The methyl ester provides a synthetic handle for hydrolysis to the free acid or amide coupling, enabling systematic analog expansion. - Global shipping from stock supports rapid initiation of fragment-based screening or multi-target profiling campaigns.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B12278756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NOC3(C2)CCNCC3
InChIInChI=1S/C15H18N2O3/c1-19-14(18)12-4-2-11(3-5-12)13-10-15(20-17-13)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3
InChIKeyJJOHSZVPLZFRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate: Chemical Identity & Core Scaffold


Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate (CAS 1350762-73-0; molecular formula C₁₅H₁₈N₂O₃; molecular weight approximately 274.31 g/mol) is a spirocyclic heterocycle belonging to the 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene chemotype [1]. This scaffold—featuring an isoxazoline ring fused via a spiro junction to a piperidine ring—is recognized in medicinal chemistry as a privileged structure with demonstrated multi-target pharmacological potential, including protein tyrosine phosphatase 1B (PTP1B) inhibition, muscarinic M1 receptor agonism, and sigma receptor modulation [2]. The compound carries a methyl benzoate ester at the 3-aryl position, which provides a synthetic handle for further derivatization and influences both physicochemical properties and target-binding orientation relative to closely related analogs within the series [3].

Scaffold SAR Constraints on Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate Substitution


Within the 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene series, the identity of the aryl substituent at the 3-position of the isoxazoline ring is a critical determinant of both biological target engagement and potency. The methyl 4-benzoate moiety provides a specific electronic and steric profile—conferring a para-substituted electron-withdrawing character—that directly influences the compound's binding conformation and intermolecular interactions [1]. The oxidation state and substitution pattern of the spirocyclic core further modulate target selectivity: saturated 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs demonstrate M1 muscarinic agonism [2], whereas the unsaturated dec-2-ene analogs preferentially exhibit PTP1B inhibitory activity [1]. Generic procurement of an arbitrary spirocyclic analog without precise structural matching risks both target-switching and potency loss, as even minor modifications—such as altering the 3-aryl substituent, changing the oxidation state at the 3-position, or modifying the piperidine N-substitution—produce divergent pharmacological profiles. A user intending to replicate published SAR data or build upon a specific chemotype must therefore procure the exact compound rather than a superficially similar analog.

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate: M1 Agonism & PTP1B Inhibition Evidence


M1 Agonism SAR from 1-Oxa-2,8-diazaspiro[4.5]decan-3-one

The saturated analog 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (compound 6a) demonstrated high binding affinity for both M1 and M2 muscarinic receptors and exhibited in vivo antiamnesic activity at 0.1 mg/kg (s.c.) in a rat scopolamine-induced impairment model, while inducing hypothermia at 3 mg/kg (s.c.) [1]. Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate incorporates the identical spirocyclic core but contains a dec-2-ene unsaturation and a 3-(4-methoxycarbonylphenyl) substitution, structural features that may alter M1/M2 selectivity and metabolic stability relative to the saturated lead [1]. No direct head-to-head comparison data are publicly available for the target compound itself.

M1 muscarinic receptor cognitive enhancement neurodegeneration SAR

PTP1B Inhibition in 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Series

In a series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives evaluated against PTP1B, the most active compound 6f displayed an IC₅₀ of 2.87 ± 0.24 μM [1]. This series shares the core scaffold with Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate; the target compound differs only in the identity of the 3-aryl substituent. The IC₅₀ values within this series are highly sensitive to aryl substitution, indicating that the methyl 4-benzoate aryl group provides a distinct and non-interchangeable starting point for SAR exploration. No target-compound-specific IC₅₀ data are publicly available, and the activity of compound 6f serves as a class-level benchmark rather than a direct comparator.

PTP1B inhibition type 2 diabetes insulin signaling lead optimization

Application Scenarios for Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate


M1 Agonist Lead Optimization & CNS Selectivity Profiling

Researchers pursuing CNS-penetrant M1 muscarinic agonists for cognitive disorders should procure this compound as a structurally differentiated analog of the validated saturated lead 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one [1]. The dec-2-ene unsaturation and para-methyl benzoate substituent alter both conformational rigidity and hydrogen-bonding capacity, enabling SAR exploration of M1/M2 selectivity and metabolic stability. Direct in vitro binding assays against M1–M5 receptor subtypes, coupled with functional assays (e.g., phosphoinositide hydrolysis in hippocampal slices), can map the selectivity shift introduced by these modifications [1].

PTP1B Inhibitor SAR Expansion for Metabolic Disease

For type 2 diabetes and metabolic syndrome programs targeting PTP1B, this compound serves as a key SAR probe within the 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene chemotype. Procurement enables direct head-to-head enzymatic IC₅₀ determination against the literature benchmark compound 6f (IC₅₀ = 2.87 ± 0.24 μM) under identical assay conditions [2]. The methyl ester group additionally offers a synthetic handle for hydrolysis to the free carboxylic acid or conversion to amide analogs, facilitating systematic exploration of the 3-aryl substituent's contribution to potency and selectivity over other PTP family members [2].

Spirocyclic Scaffold Diversification & Fragment-Based Discovery

As a member of the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene privileged scaffold family, this compound is well-suited for fragment-based or scaffold-hopping campaigns. Its rigid spirocyclic architecture, combined with the isoxazoline unsaturation, provides a defined three-dimensional pharmacophore for computational docking studies and crystallographic fragment screening [1][2]. The secondary amine in the piperidine ring offers a site for further N-functionalization, enabling rapid library synthesis for multi-target profiling across muscarinic, sigma, and PTP enzyme families.

Quote Request

Request a Quote for Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.